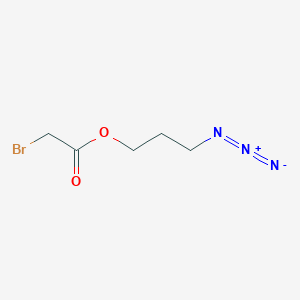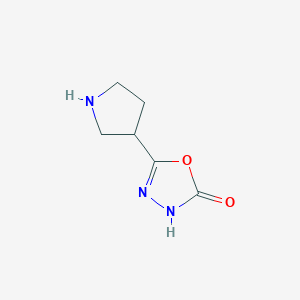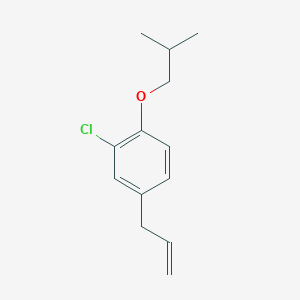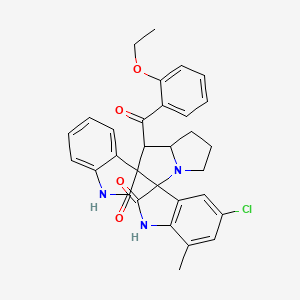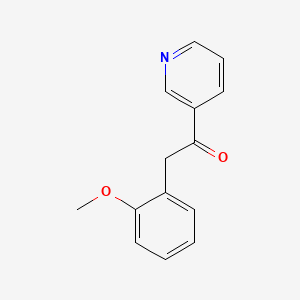
6,15-Dihydrohexacen-6-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,15-Dihydrohexacen-6-OL is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which includes multiple fused benzene rings and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,15-Dihydrohexacen-6-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as hexacene derivatives can undergo cyclization in the presence of strong acids or bases to form the desired polycyclic structure. The hydroxyl group can be introduced through subsequent oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 6,15-Dihydrohexacen-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Applications De Recherche Scientifique
6,15-Dihydrohexacen-6-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 6,15-Dihydrohexacen-6-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to specific targets. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 6,13-Dihydropentacen-6-OL
- 6,6-Dimethylhept-1-en-4-yn-3-ol
- 1,6-Hexanediol
Comparison: 6,15-Dihydrohexacen-6-OL is unique due to its extended polycyclic structure and the presence of a hydroxyl group. Compared to similar compounds, it exhibits distinct chemical reactivity and potential applications. For instance, 6,13-Dihydropentacen-6-OL has a shorter polycyclic structure, which may result in different chemical properties and applications. Similarly, 6,6-Dimethylhept-1-en-4-yn-3-ol and 1,6-Hexanediol have different functional groups and structural features, leading to variations in their reactivity and uses.
Propriétés
Numéro CAS |
919272-96-1 |
|---|---|
Formule moléculaire |
C26H18O |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
6,15-dihydrohexacen-6-ol |
InChI |
InChI=1S/C26H18O/c27-26-24-14-19-8-4-3-7-18(19)11-22(24)13-23-12-20-9-16-5-1-2-6-17(16)10-21(20)15-25(23)26/h1-12,14-15,26-27H,13H2 |
Clé InChI |
ZDBGBJCGRFZFGJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=CC=CC=C3C=C2C(C4=CC5=CC6=CC=CC=C6C=C5C=C41)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-1H-benzimidazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15174520.png)

![[Dimethyl(prop-2-enyl)silyl] pentanoate](/img/structure/B15174527.png)
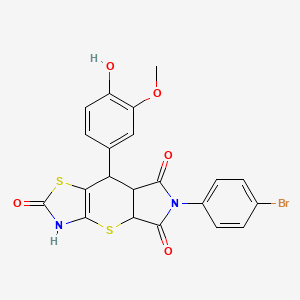
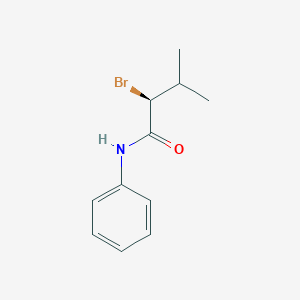

![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 4,6-dihydro-6,6-dimethyl-3-[(3,3,3-trifluoro-2,2-dimethyl-1-oxopropyl)amino]-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B15174546.png)
![[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B15174551.png)
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid](/img/structure/B15174560.png)
